molecular formula C9H8ClN3 B11902073 2-Chloro-5-methylquinazolin-4-amine

2-Chloro-5-methylquinazolin-4-amine

Cat. No.: B11902073
M. Wt: 193.63 g/mol
InChI Key: GCLDYCNUTRSDIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylquinazolin-4-amine typically involves the reaction of 2-chloro-5-methylbenzoic acid with various amines under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methylquinazolin-4-amine’s unique combination of a chlorine atom at the 2-position and a methyl group at the 5-position contributes to its distinct chemical properties and biological activities. This structural configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-5-methylquinazolin-4-amine

InChI

InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(11)13-9(10)12-6/h2-4H,1H3,(H2,11,12,13)

InChI Key

GCLDYCNUTRSDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N)Cl

Origin of Product

United States

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